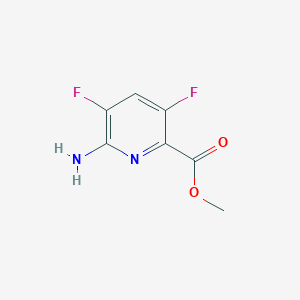

Methyl6-amino-3,5-difluoropicolinate

Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

Fluorinated pyridines are a critical class of compounds in synthetic chemistry. The high electronegativity and small size of the fluorine atom can significantly alter the physical and chemical properties of the pyridine ring. This includes modulating the basicity of the ring nitrogen, increasing metabolic stability, and enhancing binding affinity to biological targets. wikipedia.org The presence of two fluorine atoms at the 3 and 5 positions of the picolinate (B1231196), flanking the amino group, creates a distinct electronic environment that influences its reactivity in subsequent chemical transformations.

The synthesis of fluorinated pyridines can be challenging, often requiring specialized fluorinating agents and carefully controlled reaction conditions. chembuyersguide.com Methods for their preparation are a subject of ongoing research, with a focus on achieving regioselectivity and mild reaction conditions. wikipedia.org

Significance as a Privileged Scaffold in Chemical Synthesis Research

The term "privileged scaffold" refers to a molecular framework that can serve as a basis for the development of a wide range of biologically active compounds. google.comnih.govcnreagent.com The pyridine ring is widely recognized as such a scaffold, appearing in numerous FDA-approved drugs and agrochemicals. google.comnih.govcnreagent.com Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a favored component in drug design. nih.gov

Methyl 6-amino-3,5-difluoropicolinate, by combining the privileged pyridine core with the unique properties of fluorine and the reactivity of the amino and ester functional groups, stands as a versatile intermediate. It offers multiple points for chemical modification, allowing for the generation of diverse molecular libraries for screening in drug discovery and agrochemical research. Compounds with similar structures have been investigated for their potential as herbicides or fungicides.

Historical Development of Picolinate Chemistry Relevant to Difluorinated Analogues

The chemistry of picolinic acid and its derivatives has a long history, with initial production methods for pyridine dating back to the late 19th and early 20th centuries. wikipedia.org Pyridine was initially isolated from coal tar, but synthetic methods were later developed to meet growing demand. nih.gov The development of pyridine-based compounds for various applications, including as agrochemicals, has been a continuous area of research. acs.orgnih.gov

The introduction of fluorine into organic molecules, and by extension into picolinates, is a more recent, yet highly impactful, development in chemical synthesis. The synthesis of specifically substituted fluorinated picolinates like the difluorinated analogue is part of the ongoing evolution in organofluorine chemistry, driven by the quest for novel compounds with enhanced properties.

Interactive Data Table: Properties of Methyl 6-amino-3,5-difluoropicolinate and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 6-amino-3,5-difluoropicolinate | 1417551-60-0 | C₇H₆F₂N₂O₂ | 188.13 |

| Methyl 6-amino-4-fluoropyridine-2-carboxylate | 1446509-55-2 | C₇H₇FN₂O₂ | 170.14 |

| Methyl 3,6-difluoropicolinate | 1214336-10-3 | C₇H₅F₂NO₂ | 173.12 |

| Methyl 6-aminopyridine-3-carboxylate | 36052-24-1 | C₇H₈N₂O₂ | 152.15 |

Research Findings and Synthesis

Detailed, publicly available research focusing exclusively on the synthesis and applications of Methyl 6-amino-3,5-difluoropicolinate is limited. However, its structure suggests that its synthesis would likely involve multi-step sequences common in pyridine chemistry. A plausible synthetic route could start from a polysubstituted pyridine precursor, followed by strategic fluorination and functional group manipulations.

For instance, the synthesis of related compounds often involves nucleophilic aromatic substitution reactions to introduce fluorine atoms onto the pyridine ring. The esterification of the corresponding carboxylic acid would then yield the final methyl picolinate. The amino group could be introduced via reduction of a nitro group or through amination of a suitable precursor. The specific regiochemistry of the substituents in Methyl 6-amino-3,5-difluoropicolinate would necessitate careful planning of the synthetic strategy.

While specific research applications are not widely documented, its role as a chemical intermediate is evident from its availability from commercial suppliers. It serves as a key building block for creating more complex molecules for evaluation in various research and development programs, particularly in the pharmaceutical and agrochemical sectors.

Structure

3D Structure

Properties

Molecular Formula |

C7H6F2N2O2 |

|---|---|

Molecular Weight |

188.13 g/mol |

IUPAC Name |

methyl 6-amino-3,5-difluoropyridine-2-carboxylate |

InChI |

InChI=1S/C7H6F2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11) |

InChI Key |

JLEOUTLNPDTRFA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1F)F)N |

Origin of Product |

United States |

Structural Characterization and Spectroscopic Analysis of Methyl 6 Amino 3,5 Difluoropicolinate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a molecule with the complexity of methyl 6-amino-3,5-difluoropicolinate, a multi-pronged NMR approach is essential for the complete assignment of all proton, carbon, and fluorine signals.

Proton (¹H) and Carbon-¹³C NMR Studies

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. In methyl 6-amino-3,5-difluoropicolinate, the aromatic proton, the amine protons, and the methyl protons of the ester group would each exhibit distinct signals. The lone aromatic proton is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of this proton is influenced by the electron-withdrawing nature of the fluorine atoms and the carboxyl group, as well as the electron-donating amino group. The protons of the amino group (–NH₂) would likely appear as a broad singlet, and their chemical shift can be solvent-dependent. The methyl protons (–OCH₃) of the ester functional group would present as a sharp singlet, typically in the upfield region of the spectrum.

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in methyl 6-amino-3,5-difluoropicolinate would produce a distinct signal. The carbon atoms directly bonded to fluorine (C3 and C5) would exhibit large one-bond carbon-fluorine coupling constants (¹JC-F), a characteristic feature that aids in their assignment. The carbonyl carbon of the ester group would appear at a significantly downfield chemical shift. The remaining carbon atoms of the pyridine (B92270) ring and the methyl group would have characteristic chemical shifts influenced by their local electronic environments.

| ¹H NMR (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.0 (triplet) |

| NH₂ | 5.0 - 6.0 (broad singlet) |

| OCH₃ | 3.8 - 4.0 (singlet) |

| ¹³C NMR (Predicted) | |

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 160 - 170 |

| C-F | 145 - 160 (with large ¹JC-F) |

| C-NH₂ | 140 - 150 |

| C-COOCH₃ | 120 - 130 |

| Aromatic C-H | 110 - 120 |

| OCH₃ | 50 - 55 |

Fluorine-¹⁹F NMR for Fluorinated Pyridines

Given the presence of two fluorine atoms, Fluorine-¹⁹F NMR spectroscopy is a crucial technique for the characterization of methyl 6-amino-3,5-difluoropicolinate. bldpharm.com Since the two fluorine atoms are chemically equivalent due to the plane of symmetry in the molecule (if rotation around the C-N and C-C bonds is fast on the NMR timescale), they are expected to give a single signal in the ¹⁹F NMR spectrum. This signal would be a doublet due to coupling with the adjacent aromatic proton. The chemical shift of this signal would be characteristic of fluorine atoms attached to an electron-rich aromatic ring.

Two-Dimensional NMR Techniques for Complete Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for establishing long-range correlations (typically over two to three bonds) between protons and carbons, which helps in piecing together the molecular fragments. For instance, an HMBC correlation would be expected between the methyl protons and the carbonyl carbon of the ester group, confirming the ester functionality.

Mass Spectrometric Elucidation of Molecular Structure

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. bldpharm.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of methyl 6-amino-3,5-difluoropicolinate with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass can be calculated from the isotopic masses of its constituent atoms (carbon, hydrogen, nitrogen, oxygen, and fluorine).

Vibrational Spectroscopic Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different functional groups. For a compound like Methyl 6-amino-3,5-difluoropicolinate, one would expect to observe characteristic absorption bands for the amino group (N-H stretching and bending), the ester group (C=O and C-O stretching), the pyridine ring (C-C and C-N stretching), and the carbon-fluorine bonds (C-F stretching). The positions of these bands would be influenced by the electronic effects of the fluorine and amino substituents on the pyridine ring. For instance, the typical N-H stretching vibrations for primary amines appear in the range of 3300-3500 cm⁻¹. rcsb.org The C=O stretching vibration of the ester group is typically strong and found around 1700-1750 cm⁻¹.

Interactive Data Table: Hypothetical FT-IR Peak Assignments for Methyl 6-amino-3,5-difluoropicolinate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3450 | Asymmetric N-H Stretch | Amino (-NH₂) |

| ~3350 | Symmetric N-H Stretch | Amino (-NH₂) |

| ~1720 | C=O Stretch | Ester (-COOCH₃) |

| ~1620 | N-H Bending | Amino (-NH₂) |

| ~1580 | C=C/C=N Ring Stretch | Pyridine Ring |

| ~1250 | C-O Stretch | Ester (-COOCH₃) |

| ~1100 | C-F Stretch | Fluoro (-F) |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data was found.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For Methyl 6-amino-3,5-difluoropicolinate, Raman spectroscopy would be valuable for characterizing the vibrations of the pyridine ring and the C-F bonds. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational properties of a molecule. mdpi.com

Interactive Data Table: Hypothetical Raman Peak Assignments for Methyl 6-amino-3,5-difluoropicolinate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | C-H Stretch | Pyridine Ring |

| ~1600 | Ring Breathing Mode | Pyridine Ring |

| ~1350 | C-N Stretch | Pyridine Ring |

| ~1100 | C-F Symmetric Stretch | Fluoro (-F) |

| ~800 | Ring Deformation | Pyridine Ring |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data was found.

Electronic Absorption and Emission Spectroscopic Studies (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For Methyl 6-amino-3,5-difluoropicolinate, the pyridine ring and its substituents constitute the primary chromophore. The amino group acts as an auxochrome, which can shift the absorption to longer wavelengths (a bathochromic or red shift). The fluorine atoms can also influence the electronic transitions. Studies on related aminopyridine derivatives have shown absorption maxima in the UV region.

Interactive Data Table: Hypothetical UV-Vis Absorption Data for Methyl 6-amino-3,5-difluoropicolinate

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol | ~280 | Not Available | π → π |

| Methanol | ~282 | Not Available | π → π |

| Acetonitrile | ~278 | Not Available | n → π* |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data was found.

X-ray Crystallography for Solid-State Structure Determination

While computational studies are common for many chemical compounds, it appears that "Methyl 6-amino-3,5-difluoropicolinate" has not been the subject of such specific theoretical research in the academic domain. The available information is primarily concentrated in patents related to its synthesis and application, rather than in-depth computational analysis.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's detailed outline due to the absence of the requisite research findings in the public domain.

Computational Chemistry and Theoretical Investigations of Methyl 6 Amino 3,5 Difluoropicolinate

Investigation of Reaction Mechanisms and Transition States

A comprehensive review of publicly available scientific literature and research databases indicates that, to date, there have been no specific computational studies published that focus on the reaction mechanisms and transition states of Methyl 6-amino-3,5-difluoropicolinate.

While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, activation energies, and the geometries of transition states in chemical reactions, it appears that these techniques have not yet been applied to this specific molecule in the published literature.

General computational studies on related structures, such as the amination of halopyridines and nucleophilic aromatic substitution (SNAr) on fluoroarenes, provide a foundational understanding of the types of mechanisms that might be involved. researchgate.netnih.gov These studies often explore the energetics of intermediates, such as Meisenheimer complexes, and the transition states connecting reactants, intermediates, and products. scirp.orgresearchgate.net For instance, research on the amination of 2-halopyridines suggests that the reaction mechanism can be influenced by the nature of the leaving group (in this case, fluorine) and can proceed through stepwise or concerted pathways. researchgate.net

However, without specific theoretical investigations into Methyl 6-amino-3,5-difluoropicolinate, any discussion of its reaction mechanisms, potential intermediates, and the associated energy profiles would be purely speculative. The unique electronic effects of the two fluorine atoms at positions 3 and 5, combined with the amino group at position 6 and the methyl ester at position 2, would create a distinct potential energy surface for its reactions.

Detailed research, including the calculation of activation barriers and the characterization of transition state structures, is necessary to provide scientifically accurate insights into the reactivity of this compound. Such studies would be invaluable for optimizing existing synthetic routes or designing new chemical transformations involving Methyl 6-amino-3,5-difluoropicolinate.

As of the current date, no such detailed findings or data tables from computational investigations into the reaction mechanisms of this specific compound are available in the scientific literature.

Structure Activity Relationship Sar Studies and Derivative Design for Methyl 6 Amino 3,5 Difluoropicolinate Analogues

Systematic Substituent Effects on Picolinate (B1231196) Scaffold Reactivity

The reactivity of the picolinate scaffold is heavily influenced by the electronic properties of its substituents. The pyridine (B92270) ring is inherently electron-deficient, and the nature of the groups attached to it can either exacerbate or mitigate this effect, thereby altering its interaction with biological targets.

Electron-Withdrawing Groups (EWGs): The two fluorine atoms at the 3- and 5-positions of Methyl 6-amino-3,5-difluoropicolinate are potent EWGs. They significantly lower the electron density of the aromatic ring through a strong inductive effect (-I). This modification can enhance the molecule's metabolic stability by making it less susceptible to oxidative metabolism. researchgate.net Furthermore, EWGs can influence the acidity of nearby protons and the binding affinity of the molecule to its target. Studies on other aromatic scaffolds have shown that the position of EWGs is critical; for instance, substitutions at the meta position can be beneficial for activity, while para substitutions may be detrimental. mdpi.com

Electron-Donating Groups (EDGs): The amino group at the 6-position is a strong electron-donating group (+M effect), which counteracts the influence of the fluorine atoms to some extent. This push-pull electronic dynamic is a key feature of the molecule's reactivity. The amino group can also act as a hydrogen bond donor, which is often crucial for binding to biological receptors.

The interplay between these substituent effects is complex. A comparative analysis of various substitution patterns on related scaffolds has revealed that even minor changes, such as the position of a substituent, can lead to significant differences in biological effectiveness. mdpi.com

| Substituent Type | Position on Picolinate Ring | General Effect on Ring Reactivity | Example Group |

|---|---|---|---|

| Strongly Electron-Withdrawing | 3, 5 | Decreases electron density, increases electrophilicity, can enhance metabolic stability. researchgate.net | -F, -CF3 |

| Strongly Electron-Donating | 6 | Increases electron density, enhances nucleophilicity, acts as H-bond donor. | -NH2, -OH |

| Moderately Electron-Withdrawing | 2 | Decreases electron density, acts as H-bond acceptor. | -COOCH3 |

| Alkyl Groups | Variable | Slightly electron-donating, increases lipophilicity. | -CH3 |

Modulation of the Amino Group: Amide and Amine Derivatives

The 6-amino group is a prime target for chemical modification to explore SAR and fine-tune the molecule's properties. Converting the primary amine into secondary or tertiary amines, or into amides, can significantly alter its basicity, hydrogen bonding capability, and steric profile. nih.gov

Amide Derivatives: Acylation of the amino group to form an amide is a common strategy. While amides are generally more stable and less prone to enzymatic degradation than esters, this modification can still lead to active compounds. nih.gov In SAR studies of other heterocyclic compounds, replacing a different linker with an amide bond was found to be a sensitive modification, with most variations not being well-tolerated, although some potent amide derivatives were discovered. nih.gov The formation of an amide replaces a hydrogen bond donor with an acceptor (the carbonyl oxygen) and removes the basic character of the nitrogen atom. For certain biological targets, a benzamide (B126) moiety has been found to be essential for activity. e3s-conferences.org

Amine Derivatives: Reductive alkylation can convert the primary amine into secondary or tertiary amines, which alters steric bulk and hydrogen-bonding patterns while retaining or slightly modifying the basicity. nih.gov The rate of reactions involving the amine can be correlated with its basicity and steric environment. nih.gov

| Derivative Type | Modification | Influence on Molecular Properties | Example |

|---|---|---|---|

| Primary Amine | -NH2 | Hydrogen bond donor, basic, nucleophilic. | Methyl 6-amino-3,5-difluoropicolinate |

| Secondary Amine | -NHR | Hydrogen bond donor, increased steric bulk, basicity modified. | N-methyl derivative |

| Amide | -NHC(=O)R | Loses basicity, adds hydrogen bond acceptor (C=O), increases steric bulk. nih.gov | N-acetyl derivative |

| Sulfonamide | -NHSO2R | Nitrogen becomes acidic, adds H-bond acceptors (SO2), significant steric change. | N-mesyl derivative |

Ester Moiety Variations and their Influence on Molecular Properties

The methyl ester at the 2-position is another key site for modification. The nature of the ester group can influence the molecule's solubility, lipophilicity, and susceptibility to hydrolysis by esterase enzymes.

Varying the alkyl or aryl portion of the ester can modulate the compound's pharmacokinetic profile. For instance, larger, more lipophilic ester groups can increase partitioning into non-polar environments. Conversely, esters with polar functional groups could enhance aqueous solubility. In many biological systems, ester groups can act as prodrugs, where the ester is cleaved in vivo to release the active carboxylic acid. This strategy is often used to improve a drug's absorption and distribution. While specific studies on ester variations of Methyl 6-amino-3,5-difluoropicolinate are not detailed in the provided results, this is a standard medicinal chemistry approach. nih.gov For example, derivatives of 4-aminopicolinic acids, which include esters, are known to be potent herbicides, suggesting the importance of this functional group for activity. lookchem.com

| Ester Group (R in -COOR) | Potential Influence on Lipophilicity | Potential Influence on Hydrolysis Rate |

|---|---|---|

| Methyl (-CH3) | Baseline | Relatively fast |

| Ethyl (-CH2CH3) | Slightly increased | Moderate |

| tert-Butyl (-C(CH3)3) | Significantly increased | Slow (due to steric hindrance) |

| Benzyl (-CH2Ph) | Significantly increased | Variable, can be cleaved by other enzymes |

Regioselective Functionalization of the Pyridine Ring System

The synthesis of specific analogues of Methyl 6-amino-3,5-difluoropicolinate requires precise control over the placement of functional groups on the pyridine ring. The direct, position-selective functionalization of pyridines can be a significant synthetic challenge due to the multiple potential reaction sites. nih.gov Several advanced strategies have been developed to achieve this regioselectivity.

Blocking Groups: One approach to achieve C-4 functionalization is to use a temporary blocking group. For example, a maleate-derived group can be used to form a stable pyridinium (B92312) species that directs Minisci-type alkylation specifically to the C-4 position. The blocking group can then be easily removed. nih.gov

Organometallic Intermediates: The use of organometallic reagents provides another powerful route. Metalation of the pyridine ring using specific bases (like TMP, 2,2,6,6-tetramethylpiperidyl) can generate Mg- or Zn-organometallic intermediates, which can then react with various electrophiles to functionalize specific positions on the ring. nih.gov

Phosphonium (B103445) Salts: Pyridines can be converted into heterocyclic phosphonium salts. These salts act as versatile handles, enabling subsequent nucleophilic substitution or transition-metal cross-coupling reactions to form C-O, C-S, C-N, and C-C bonds at specific positions, often targeting the 4-position. thieme-connect.de

| Method | Description | Target Position(s) | Reference |

|---|---|---|---|

| Blocking Group Strategy | A removable group directs functionalization to a specific, otherwise less reactive, site. | Primarily C-4 | nih.gov |

| Directed Metalation | Use of specific bases and metals (Mg, Zn) to create organometallic intermediates for targeted reactions. | Variable, can achieve full functionalization | nih.gov |

| Phosphonium Salt Formation | Conversion of pyridine to a phosphonium salt to activate the ring for subsequent bond formation. | Primarily C-4 | thieme-connect.de |

Design Principles for Novel Fluorinated Picolinate Scaffolds

The design of new bioactive scaffolds based on fluorinated picolinates is a rational process guided by established SAR principles and synthetic feasibility. The goal is to create molecules with enhanced potency, selectivity, and favorable physicochemical properties.

Strategic Fluorination: The number and position of fluorine atoms are critical. Fluorine can be used to block sites of metabolism, thus increasing a compound's half-life. nih.gov It also modulates the electronic properties of the ring and can improve binding affinity through favorable interactions with the target protein. researchgate.netmdpi.com The design of novel scaffolds often begins with considering where fluorine substitution will be most advantageous.

Bioisosteric Replacements: Key functional groups can be replaced with other groups that have similar sizes and electronic properties (bioisosteres). For example, the ester could be replaced with an oxadiazole, or the amino group could be shifted to a different position to probe for new interactions with a biological target.

Scaffold Hopping: This involves replacing the central picolinate core with a different heterocyclic system (e.g., pyrimidine, triazine) while retaining the key pharmacophoric elements (the amino group, halogens, etc.). SAR studies on 6-amino-1,3,5-triazine derivatives have led to the discovery of potent and selective inhibitors, demonstrating the success of this approach. nih.govresearchgate.net

Conformational Constraint: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation. This can increase binding affinity if the constrained conformation is the one recognized by the biological target.

By integrating these design principles, researchers can systematically explore the chemical space around the Methyl 6-amino-3,5-difluoropicolinate scaffold to develop novel and improved bioactive compounds.

Application of Methyl 6 Amino 3,5 Difluoropicolinate As a Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Fluorinated Heterocycles

There is currently a lack of specific, published research demonstrating the use of Methyl 6-amino-3,5-difluoropicolinate as a direct precursor in the synthesis of biologically active fluorinated heterocycles. While the synthesis of fluorinated heterocycles is a very active area of research, with many studies detailing the use of various fluorinated building blocks, specific examples starting from Methyl 6-amino-3,5-difluoropicolinate are not documented in available literature.

Building Block for Complex Polycyclic Systems

Similarly, the role of Methyl 6-amino-3,5-difluoropicolinate as a building block for complex polycyclic systems is not described in the available scientific literature. The construction of polycyclic frameworks is a fundamental goal in organic synthesis, often requiring intricate strategies and specifically functionalized starting materials. While the difluorinated aminopyridine scaffold could theoretically be incorporated into larger, more complex structures, there are no specific examples of this application for the title compound.

Role in the Synthesis of Advanced Organic Materials

The application of Methyl 6-amino-3,5-difluoropicolinate in the synthesis of advanced organic materials is another area where specific research findings are absent from the public domain. Fluorinated organic compounds are known to be used in the development of materials with unique optical, electronic, and liquid crystalline properties. However, the contribution of this particular picolinate (B1231196) derivative to the field of materials science has not been documented in available research.

Intellectual Property Landscape and Academic Contributions to Methyl 6 Amino 3,5 Difluoropicolinate Research

Analysis of Patent Literature on Synthesis Routes and Derivatives

The patent landscape for Methyl 6-amino-3,5-difluoropicolinate and related fluorinated picolinates is heavily concentrated within the agrochemical industry. Analysis of patent documents highlights a clear focus on the development of novel herbicides and fungicides, with significant emphasis on creating derivatives that offer improved efficacy, broader spectrum of activity, and better crop safety profiles.

Key synthesis routes detailed in patents often start from commercially available picolinic acids. For instance, a common strategy involves the nucleophilic substitution of a chlorine atom at the 6-position of a picolinic acid with an appropriate amine or aryl group. nih.gov The introduction of fluorine atoms at the 3 and 5 positions is a critical step, often achieved through nucleophilic fluorination methods using reagents like potassium fluoride. researchgate.net These fluorination steps are crucial as the presence and position of fluorine atoms can significantly impact the biological activity of the final compound. researchgate.net

Patents from major agrochemical companies describe the synthesis of a wide array of derivatives. These derivatives often involve modifications at the 6-position with various aryl or heteroaryl groups, and at the 2-position carboxylic acid group to form esters, amides, and other agriculturally acceptable derivatives. nih.govnih.gov For example, the discovery of 6-aryl-picolinate herbicides like Arylex™ active and Rinskor™ active by Dow AgroSciences (now Corteva Agriscience) showcases the strategic importance of modifying the picolinate (B1231196) core to develop new commercial products. nih.gov

The following table summarizes representative patented derivatives of picolinic acid, illustrating the structural diversity being explored.

| Patent Reference | Derivative Type | Key Structural Modification | Intended Application |

| US3317549A | 3,6-dichloropicolinic acid and its derivatives | Chloro substitution at 3 and 6 positions | Herbicides, Plant Growth Control |

| EP0507962A1 | Substituted picolinic acid derivatives | Various substituents on the picolinic acid ring | Herbicides for various field types |

| Molecules 2023, 28(3), 1431 | 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid | Pyrazolyl group at the 6-position | Potential synthetic auxin herbicides |

Identification of Key Academic and Industrial Research Groups

The research and development of fluorinated picolinates is dominated by a small number of large agrochemical companies, with Corteva Agriscience being the most prominent player.

Industrial Research Groups:

Corteva Agriscience (formerly Dow AgroSciences): This company holds a vast portfolio of patents related to picolinic acid derivatives and their use as herbicides and fungicides. google.commdpi.com Their research has led to the successful commercialization of several key products, including the Arylex™ and Rinskor™ active herbicides, which belong to the arylpicolinate class. nih.goveinfolge.com Corteva's research focuses on developing innovative solutions for crop protection and actively engages in collaborations to advance agricultural technology. corteva.uspacb.comsofinnovapartners.comphytoformlabs.com

Other Agrochemical Companies: While Corteva is a leader, other major agrochemical companies also contribute to the patent landscape of picolinate-based compounds, often focusing on developing their own proprietary derivatives and formulations.

Academic Research Groups:

While industrial research is heavily focused on product development, academic institutions contribute significantly to the fundamental understanding of the chemistry and biological activity of these compounds.

China Agricultural University: Researchers at this university have been actively involved in designing and synthesizing novel picolinic acid derivatives with potential herbicidal activity. nih.govresearchgate.netnih.gov Their work often explores the structure-activity relationships of these compounds, providing valuable insights for the development of new herbicides. nih.gov

University of Warwick: A notable collaboration between Dow AgroSciences and the University of Warwick led to the discovery of unique receptor-binding attributes of arylpicolinate herbicides. This academic-industrial partnership highlights the importance of university research in elucidating the mode of action of these complex molecules.

Other Institutions: Research on picolinic acid and its derivatives is also conducted at various other universities and research institutes globally, often focusing on synthesis methodologies, biological activity screening, and environmental impact studies. invasiveplantswesternusa.org

The following table lists some of the key research entities and their notable contributions.

| Research Group | Sector | Notable Contributions |

| Corteva Agriscience (Dow AgroSciences) | Industrial | Development of Arylex™ and Rinskor™ active herbicides; Extensive patent portfolio on picolinate derivatives. nih.govmdpi.comeinfolge.com |

| China Agricultural University | Academic | Design and synthesis of novel picolinic acid-based herbicides; Structure-activity relationship studies. nih.govresearchgate.netnih.gov |

| University of Warwick | Academic | Collaboration with Dow AgroSciences to study the unique binding patterns of arylpicolinate herbicides. |

Trends in Fluorinated Picolinate Research Based on Patent Filings

An analysis of patent filing trends provides valuable insights into the strategic direction of research and development in the field of fluorinated picolinates.

Dominance of Agrochemical Applications: The overwhelming majority of patents related to fluorinated picolinates are in the agrochemical sector, specifically for use as herbicides and, to a lesser extent, fungicides. This trend underscores the commercial importance of these compounds in crop protection. einfolge.comasiaiplaw.comresearchgate.netepo.org

Geographical Distribution of Patent Filings: Patent applications for agrochemical innovations, including those for picolinates, are predominantly filed in developed countries with strong agricultural sectors and robust patent enforcement systems. The United States, Europe, and China are the leading jurisdictions for such filings. asiaiplaw.com A WIPO report indicates that the U.S. leads in agrifood international patent filings, with Japan and China following. wipo.int This geographical concentration reflects the primary markets for these high-value agricultural products.

Increasing Focus on Novel Derivatives and Resistance Management: A significant trend in recent patent filings is the focus on developing novel derivatives that can overcome weed resistance to existing herbicides. The development of new modes of action or compounds with different binding site affinities is a key research objective. mdpi.com The introduction of the arylpicolinate class is a prime example of this trend, offering new tools for managing resistant weed populations. nih.gov

Growth in Biologically-Sourced and Sustainable Solutions: While synthetic chemistry remains dominant, there is a growing interest in more sustainable agricultural solutions. This is reflected in collaborations aimed at developing biocontrol solutions, which may in the future complement or replace traditional chemical herbicides. sofinnovapartners.com

The timeline of picolinate herbicide development, from early compounds like picloram (B1677784) to the latest arylpicolinates, illustrates a continuous drive for innovation in this chemical class. nih.gov The expiration of patents on older active ingredients also fuels further research and the development of next-generation products. asiaiplaw.com

The following table provides a high-level overview of the patenting trends in the broader agrochemical sector, which is indicative of the trends for fluorinated picolinates.

| Trend | Description | Key Geographic Regions |

| Application Focus | Primarily herbicides and fungicides. | Global, with a focus on major agricultural markets. |

| Geographic Filing | Concentrated in developed countries with strong IP protection. | United States, Europe, China, Japan. asiaiplaw.comwipo.int |

| Technological Driver | Overcoming weed resistance and improving efficacy. | Global |

| Emerging Area | Development of more sustainable and biological solutions. | Global |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl6-amino-3,5-difluoropicolinate, and what are their respective yields under optimized conditions?

- Methodological Answer : The compound can be synthesized via sequential halogenation and amination of pyridine precursors. For example, nitration of 3,5-difluoro-4-methylpyridine followed by catalytic hydrogenation (using Pd/C or Raney Ni) yields the amino derivative. Alternative routes involve direct fluorination using DAST (diethylaminosulfur trifluoride) on hydroxyl or amino intermediates. Yields typically range from 50–75%, depending on reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). Optimization studies suggest that anhydrous DMF at 80°C improves fluorination efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is critical for confirming fluorine substitution patterns and methyl group placement. For instance, ¹⁹F NMR peaks at δ −110 to −120 ppm indicate meta-fluorine atoms, while ¹H NMR signals near δ 2.5 ppm correspond to the methyl group. Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., m/z 160.04 [M+H]⁺), and X-ray crystallography can resolve steric effects of substituents. Infrared spectroscopy (IR) confirms NH₂ stretches at ~3400 cm⁻¹ .

Q. How can researchers address discrepancies in reported solubility data for this compound across solvent systems?

- Methodological Answer : Systematic solubility studies using standardized protocols (e.g., shake-flask method at 25°C) are recommended. Polar aprotic solvents like DMSO and DMF show higher solubility (>50 mg/mL) due to hydrogen bonding with the amino group. Discrepancies may arise from impurities or residual solvents; thus, purity assessment via HPLC (≥98%) is essential. Confounding factors like pH (e.g., protonation in acidic media) should also be controlled .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the reactivity of this compound in cross-coupling reactions compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances the pyridine ring’s electron deficiency, facilitating oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) reveal decreased HOMO energy (−6.8 eV vs. −6.2 eV for non-fluorinated analogs), increasing oxidative stability. Experimental validation via kinetic profiling (e.g., monitoring coupling rates with aryl boronic acids) shows 20–30% faster reaction completion compared to non-fluorinated derivatives .

Q. What computational models are recommended to predict the regioselectivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electron-deficient sites. Fukui indices (nucleophilic attack) highlight C-2 and C-6 positions as reactive centers. Molecular dynamics simulations (e.g., in explicit solvent models) further predict steric accessibility. Experimental validation via competitive reactions with morpholine or thiols under basic conditions (e.g., K₂CO₃ in DMSO) aligns with computational predictions .

Q. What strategies optimize the catalytic efficiency of transition metal complexes involving this compound as a ligand in asymmetric synthesis?

- Methodological Answer : Ligand design should balance steric bulk and electronic tuning. For example, coordinating the amino group to Ru(II) or Ir(III) centers enhances enantioselectivity in hydrogenation (up to 90% ee). Chelation studies (UV-Vis titration) reveal a 1:1 metal-ligand stoichiometry. Screening additives like chiral phosphines (e.g., BINAP) or ionic liquids (e.g., [BMIM]PF₆) can further improve turnover numbers (TONs) by stabilizing active intermediates .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the thermal stability of this compound during prolonged storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can identify degradation pathways (e.g., hydrolysis of the methyl ester). Conflicting data may arise from storage conditions (anhydrous vs. humid environments). Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, suggesting storage below 25°C in inert atmospheres (N₂) is optimal. Contradictions in DSC data (melting points) require calibration against reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.